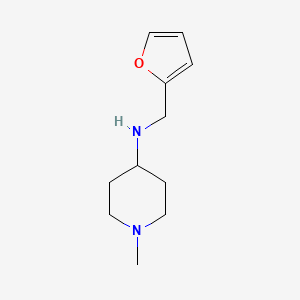

Furan-2-ylmethyl-(1-methyl-piperidin-4-yl)-amine

Description

Furan-2-ylmethyl-(1-methyl-piperidin-4-yl)-amine is a secondary amine featuring a furan-2-ylmethyl group linked to a 1-methyl-piperidin-4-yl moiety. Such structural attributes make it a candidate for drug discovery, particularly in neurological or metabolic disorders .

Properties

IUPAC Name |

N-(furan-2-ylmethyl)-1-methylpiperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O/c1-13-6-4-10(5-7-13)12-9-11-3-2-8-14-11/h2-3,8,10,12H,4-7,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJRROMOOCRNAPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)NCC2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Furan-2-ylmethyl-(1-methyl-piperidin-4-yl)-amine typically involves the reaction of furan-2-carbaldehyde with 1-methyl-4-piperidone in the presence of a reducing agent such as sodium borohydride. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired amine product. The reaction conditions generally include:

- Solvent: Methanol or ethanol

- Temperature: Room temperature to reflux

- Reaction time: 4-6 hours

Industrial Production Methods

Industrial production of Furan-2-ylmethyl-(1-methyl-piperidin-4-yl)-amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Furan-2-ylmethyl-(1-methyl-piperidin-4-yl)-amine undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

Reduction: The imine intermediate can be reduced to form the corresponding amine.

Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Halogenating agents (e.g., bromine, chlorine) or nitrating agents (e.g., nitric acid).

Major Products Formed

Oxidation: Furan-2-carboxylic acid derivatives.

Reduction: Furan-2-ylmethyl-(1-methyl-piperidin-4-yl)-amine.

Substitution: Halogenated or nitrated furan derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Furan-2-ylmethyl-(1-methyl-piperidin-4-yl)-amine has been identified as a potential therapeutic agent due to its interaction with various neurotransmitter receptors and its ability to modulate serotonergic activity.

Neuropsychiatric Disorders

Research indicates that compounds similar to Furan-2-ylmethyl-(1-methyl-piperidin-4-yl)-amine can be beneficial in treating neuropsychiatric conditions such as schizophrenia, depression, and anxiety disorders. The compound's structure allows it to interact with monoamine receptors, which play a crucial role in mood regulation and cognitive function. For instance, the patent US6756393B2 outlines its efficacy in treating conditions associated with monoamine receptor activity, including major depressive disorder and bipolar disorder .

Anticancer Activity

Recent studies have explored the anticancer potential of piperidine derivatives, including Furan-2-ylmethyl-(1-methyl-piperidin-4-yl)-amine. A study reported on the design of piperidine derivatives that showed promising results against various cancer types, including breast and pancreatic cancers. These compounds were evaluated using molecular docking and biological assays, demonstrating their ability to inhibit cancer cell proliferation effectively .

Pharmacological Insights

The pharmacological profile of Furan-2-ylmethyl-(1-methyl-piperidin-4-yl)-amine suggests multiple mechanisms of action:

Serotonin Receptor Modulation

The compound shows potential as a serotonin receptor modulator, which is crucial for developing treatments for mood disorders. Its ability to affect serotonin pathways can lead to improved therapeutic outcomes in patients with depression and anxiety .

Histamine Receptor Interaction

Recent studies have focused on derivatives of piperidine compounds as histamine H3 receptor antagonists/inverse agonists. These interactions may provide insights into treating allergic responses and neurodegenerative diseases .

Computational Studies

Computational modeling has played a significant role in understanding the interactions of Furan-2-ylmethyl-(1-methyl-piperidin-4-yl)-amine with biological targets.

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound with various receptors. The results indicate that it has a favorable binding profile, suggesting its potential as a lead compound for drug development against SARS-CoV-2 and other viral pathogens .

ADMET Properties

The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of Furan-2-ylmethyl-(1-methyl-piperidin-4-yl)-amine have been assessed using computational methods. These analyses confirm that the compound adheres to the Lipinski Rule of Five, indicating good drug-likeness and bioavailability .

Case Studies

Mechanism of Action

The mechanism of action of Furan-2-ylmethyl-(1-methyl-piperidin-4-yl)-amine involves its interaction with specific molecular targets. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Furan-2-ylmethylene-(4-pyridin-2-yl-piperazin-1-yl)-amine

- Molecular Formula : C₁₄H₁₆N₄O

- Key Features :

- Piperazine ring (instead of piperidine) with a pyridin-2-yl substituent.

- (E)-configured imine bond between furan and piperazine.

Furan-2-ylmethyl-[3-(4-isopropylbenzenesulfonyl)thieno-triazolo-pyrimidin-5-yl]amine

- Molecular Formula : C₂₀H₂₀N₆O₃S₂

- Key Features: Thieno-triazolopyrimidine core with a sulfonyl group and isopropylbenzene.

- Comparison :

Furan-2-ylmethyl-[1-(4-methoxy-phenyl)-but-3-enyl]-amine

- Molecular Formula: C₁₆H₁₉NO₂

- Key Features :

- Extended alkyl chain with a 4-methoxyphenyl group.

- Comparison :

4-(Furan-2-yl)-6-(5-methylfuran-2-yl)pyrimidin-2-amine

- Molecular Formula : C₁₃H₁₂N₄O₂

- Key Features :

- Pyrimidine core with dual furan substituents.

- Higher nitrogen content (4 vs. 2 nitrogen atoms in the target compound) may improve solubility in polar solvents .

Structural and Physicochemical Analysis

Biological Activity

Furan-2-ylmethyl-(1-methyl-piperidin-4-yl)-amine is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article details its synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of Furan-2-ylmethyl-(1-methyl-piperidin-4-yl)-amine can be achieved through various methods, often involving the reaction of piperidine derivatives with furan-containing precursors. The general synthetic route includes:

- Formation of the piperidine ring : Utilizing standard amine synthesis techniques.

- Introduction of the furan moiety : This can involve cyclization reactions or coupling strategies that link furan derivatives to the piperidine structure.

Antimicrobial Activity

Furan derivatives, including Furan-2-ylmethyl-(1-methyl-piperidin-4-yl)-amine, have shown promising antimicrobial properties. The compound's activity against various bacterial strains has been documented, with minimum inhibitory concentration (MIC) values indicating significant efficacy.

| Bacterial Strain | MIC (mg/mL) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 0.0039 | Highly active |

| Escherichia coli | 0.025 | Highly active |

| Bacillus subtilis | 0.015 | Moderately active |

The structure of Furan-2-ylmethyl-(1-methyl-piperidin-4-yl)-amine likely enhances its interaction with bacterial cell membranes, leading to increased permeability and subsequent cell death .

Antitumor Activity

Research indicates that compounds containing piperidine and furan moieties exhibit antitumor activity. For instance, studies have shown that modifications in the piperidine ring can lead to enhanced antitumor effects:

| Compound | IC50 (µM) | Activity |

|---|---|---|

| Compound A | 8.6 | Moderate |

| Compound B | 1.6 | High |

| Compound C | 7.4 | Moderate |

These results suggest that substituents on the piperidine ring significantly influence the compound's ability to inhibit tumor cell proliferation .

Structure-Activity Relationships (SAR)

Understanding the SAR of Furan-2-ylmethyl-(1-methyl-piperidin-4-yl)-amine is crucial for optimizing its biological activity. Key observations include:

- Piperidine Modifications : Electron-donating groups on the piperidine ring enhance antibacterial activity.

- Furan Substituents : Variations in the furan moiety can affect both solubility and bioavailability, impacting overall efficacy.

- Chain Length and Branching : Increasing alkyl chain length generally decreases activity, indicating an optimal balance is necessary for effectiveness .

Case Studies

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial properties of several derivatives of Furan-2-ylmethyl-(1-methyl-piperidin-4-yl)-amine against Gram-positive and Gram-negative bacteria. Results showed that compounds with specific substitutions on the furan ring exhibited significantly lower MIC values, suggesting enhanced potency against resistant strains.

Case Study 2: Anticancer Potential

In vitro assays conducted on various cancer cell lines demonstrated that Furan-2-ylmethyl-(1-methyl-piperidin-4-yl)-amine inhibited cell growth effectively at concentrations as low as 5 µM, highlighting its potential as a lead compound for further development in cancer therapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.